N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 896284-85-8
VCID: VC7464594
InChI: InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28)
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C
Molecular Formula: C22H26ClN3O4S
Molecular Weight: 463.98

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

CAS No.: 896284-85-8

VCID: VC7464594

Molecular Formula: C22H26ClN3O4S

Molecular Weight: 463.98

* For research use only. Not for human or veterinary use.

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide - 896284-85-8

Description

N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group (-CONHCO-) linked to complex substituents, which impart unique physicochemical and biological properties. This compound's structure includes a chlorophenyl group, a mesitylsulfonyl-substituted pyrrolidine ring, and an oxalamide backbone.

General Synthetic Pathway

The synthesis of this compound involves multiple steps:

  • Formation of Pyrrolidine Intermediate:

    • Synthesized via cyclization reactions using appropriate amine precursors.

  • Introduction of Mesitylsulfonyl Group:

    • The pyrrolidine intermediate undergoes sulfonylation with mesitylsulfonyl chloride under basic conditions.

  • Attachment of Chlorophenyl Group:

    • Achieved through nucleophilic substitution reactions.

  • Coupling to Form Oxalamide Linkage:

    • The final step involves coupling the intermediates using oxalyl chloride or similar reagents in the presence of a base.

Industrial Considerations

Industrial synthesis would optimize reaction conditions to maximize yield and purity while minimizing environmental impact. Continuous flow methods and green chemistry principles may be employed.

Biological Activity

While specific data on this compound is unavailable, structurally related compounds suggest potential activities:

Enzyme Inhibition

The oxalamide scaffold is known for its ability to inhibit enzymes such as kinases or proteases by interacting with active sites.

Neuroprotective Effects

Sulfonamide derivatives have been studied for their ability to inhibit neuroinflammatory pathways, potentially benefiting neurodegenerative conditions like Parkinson’s disease.

Applications in Research

This compound's unique structure makes it valuable for:

  • Drug Discovery: Screening for activity against various biological targets.

  • Chemical Biology: Studying protein-ligand interactions.

  • Material Science: Potential use in creating functionalized surfaces or polymers.

CAS No. 896284-85-8
Product Name N1-(2-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Molecular Formula C22H26ClN3O4S
Molecular Weight 463.98
IUPAC Name N'-(2-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Standard InChI InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-6-7-17(26)13-24-21(27)22(28)25-19-9-5-4-8-18(19)23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,27)(H,25,28)
Standard InChIKey XAMZLTYICHSPKM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl)C
Solubility not available
PubChem Compound 18574858
Last Modified Aug 19 2023

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